MDL 72527

Description

Properties

InChI |

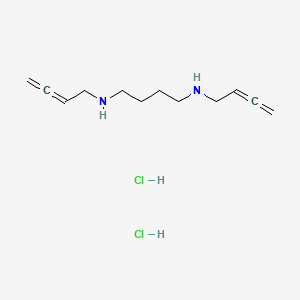

InChI=1S/C12H20N2.2ClH/c1-3-5-9-13-11-7-8-12-14-10-6-4-2;;/h5-6,13-14H,1-2,7-12H2;2*1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVRWVVFVHINOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCNCCCCNCC=C=C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93565-01-6 | |

| Record name | MDL 72527 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093565016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDL-72527 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YVR349GN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MDL 72527

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent, irreversible inhibitor of polyamine oxidase (PAO) and spermine oxidase (SMOX). Its mechanism of action extends beyond simple enzyme inhibition, encompassing a significant lysosomotropic effect that contributes to its cytotoxicity, particularly in transformed cells. This guide provides a comprehensive overview of the core mechanisms of this compound, detailing its enzymatic inhibition, the resultant impact on polyamine metabolism, and its induction of apoptosis through lysosomal and mitochondrial pathways. Detailed experimental protocols and consolidated quantitative data are presented to facilitate further research and development.

Core Mechanism of Action: Inhibition of Polyamine Catabolism

This compound primarily functions as a mechanism-based inactivator of FAD-dependent polyamine oxidases, including both spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAO). These enzymes are critical for the catabolism of polyamines, a class of aliphatic polycations essential for cell growth, differentiation, and proliferation.

By irreversibly inhibiting PAO and SMOX, this compound disrupts the polyamine catabolic pathway. This leads to a decrease in the intracellular concentrations of putrescine and spermidine, and a corresponding accumulation of N1-acetylated polyamines, such as N1-acetylspermidine.[1] The inhibition of SMOX also prevents the breakdown of spermine, which can lead to its accumulation in certain contexts.

The enzymatic oxidation of polyamines by PAO and SMOX generates toxic byproducts, including hydrogen peroxide (H2O2) and reactive aldehydes like acrolein. These molecules contribute to oxidative stress and cellular damage. This compound, by inhibiting these enzymes, effectively reduces the production of these harmful metabolites.[2][3]

Quantitative Inhibition Data

The inhibitory potency of this compound against polyamine oxidases has been quantified in various studies. The following table summarizes key inhibitory constants.

| Enzyme Target | Inhibitor | IC50 Value (µM) | Ki Value (µM) | Notes | Reference |

| Spermine Oxidase (SMOX) | This compound | 6.1 - 100 | 63 | Irreversible inhibitor | [4][5] |

| N1-Acetylpolyamine Oxidase (PAO) | This compound | 0.02 | - | Highly potent irreversible inhibitor | [5] |

Lysosomotropic Effect and Induction of Apoptosis

A key aspect of this compound's mechanism of action, particularly in cancer cells, is its lysosomotropic nature. As a weak base, this compound can readily cross cell membranes and accumulates in acidic organelles, most notably lysosomes.

This accumulation within lysosomes leads to lysosomal membrane permeabilization (LMP). The compromised lysosomal membrane releases cathepsins and other hydrolases into the cytosol, triggering a cascade of events that culminate in apoptosis.[6] A hallmark of this process is the formation of large cytosolic vacuoles derived from the damaged lysosomes.[1][6]

The apoptotic signaling pathway initiated by this compound involves the following key steps:

-

Lysosomal Membrane Permeabilization: Accumulation of this compound in lysosomes disrupts their integrity.

-

Release of Cathepsins: Lysosomal proteases are released into the cytoplasm.

-

Downregulation of Bcl-XL: The expression of the anti-apoptotic protein Bcl-XL is reduced.[1]

-

Activation of Caspase-3: The executioner caspase-3 is activated, leading to the cleavage of cellular substrates and the execution of apoptosis.[1]

This lysosomotropic effect appears to be selective for transformed or malignant cells, which may have an increased capacity for polyamine analogue uptake and accumulation.[1][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo inhibition of polyamine oxidase by a spermine analogue, MDL-72527, in tomato exposed to sublethal and lethal salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MDL 72527: A Potent Polyamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a powerful and irreversible inhibitor of polyamine oxidase (PAO). Its primary function lies in the modulation of polyamine metabolism, a critical pathway in cell growth, differentiation, and death. By inhibiting key enzymes such as spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO), this compound effectively curtails the production of cytotoxic byproducts like hydrogen peroxide and acrolein. This inhibitory action confers significant neuroprotective and anti-inflammatory properties, making this compound a valuable tool in preclinical research for a variety of conditions, including ischemic retinopathy, neurodegenerative diseases, and certain cancers. Furthermore, at higher concentrations, this compound exhibits lysosomotropic properties, leading to the selective induction of apoptosis in transformed cells. This technical guide provides a comprehensive overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Function and Mechanism of Action

This compound is a potent, enzyme-activated, irreversible inhibitor of polyamine oxidase (PAO)[1]. It specifically targets two key enzymes in the polyamine catabolic pathway: spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO)[2][3]. The inhibition of these enzymes by this compound disrupts the normal degradation of polyamines, leading to a reduction in the production of hydrogen peroxide (H2O2) and reactive aldehydes such as acrolein, which are known to induce oxidative stress and cellular damage[2][4][5].

The therapeutic and experimental utility of this compound stems from this primary mechanism. In models of neuroinflammation and ischemic injury, the reduction in oxidative stress and inflammation is a key outcome of this compound treatment[3]. For instance, in ischemic retinopathy, this compound has been shown to reduce microglial activation and limit vascular injury[2].

Beyond its role in mitigating oxidative stress, this compound has demonstrated a selective cytotoxic effect on transformed hematopoietic cells[6][7]. This is attributed to its lysosomotropic properties, where the molecule accumulates in lysosomes, leading to their disruption and the subsequent induction of apoptosis[1][6]. This dual functionality makes this compound a subject of interest in both neuroprotective and cancer research.

Quantitative Data

The following tables summarize the key quantitative data associated with the inhibitory activity and therapeutic effects of this compound.

| Enzyme Target | IC50 Value (µM) | Reference |

| Spermine Oxidase (SMOX) | 6.1 | [2][8] |

| N1-acetylpolyamine Oxidase (APAO) | 0.02 | [2][8] |

| Experimental Model | Treatment Regimen | Key Findings | Reference |

| Oxygen-Induced Retinopathy (OIR) | Intraperitoneal injections during P12-P16 | Significant reduction in vaso-obliteration (p<0.01) and neovascularization (p<0.05).[9] | [9] |

| Temporary Focal Cerebral Ischemia | 100 mg/kg; i.p.; once | Reduced ischemic injury volume by 22% in the cortex and 17% in the subcortex.[10] | [10] |

| Human Melanoma Cells (M14 WT) | 300 µM; 24 h | Evident morphological changes with the appearance of a large number of lysosomes and numerous cytoplasmic vacuoles.[10] No significant effect on cell survival.[10] | [10] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes involving this compound, the following diagrams have been generated using the DOT language.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular stress.

Caption: this compound signaling cascade.

Experimental Workflow: Oxygen-Induced Retinopathy (OIR) Model

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in the OIR mouse model.

Caption: OIR experimental workflow.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on this compound are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Western Blotting

Objective: To determine the expression levels of specific proteins in retinal tissue following this compound treatment in an OIR model.

Methodology:

-

Tissue Lysis: Retinal tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

-

Protein Quantification: The total protein concentration of each sample is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel. Electrophoresis is performed to separate proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-P38, p-ERK1/2, p-STAT3, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

Objective: To visualize the localization and expression of specific proteins in retinal sections.

Methodology:

-

Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected and cryoprotected in sucrose solutions before being embedded in OCT compound and sectioned.

-

Antigen Retrieval: Sections are permeabilized with a detergent-based buffer (e.g., PBS with Triton X-100).

-

Blocking: Non-specific binding sites are blocked by incubating the sections in a blocking solution containing normal serum.

-

Primary Antibody Incubation: The sections are incubated with primary antibodies (e.g., against Iba-1 for microglia, or other proteins of interest) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the sections are incubated with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the sections are mounted with an anti-fade mounting medium.

-

Imaging: The stained sections are visualized using a confocal or fluorescence microscope.

High-Performance Liquid Chromatography (HPLC) for Polyamine Analysis

Objective: To quantify the levels of polyamines (e.g., putrescine, spermidine, spermine) in biological samples.

Methodology:

-

Sample Preparation: Tissues or cells are homogenized in perchloric acid to precipitate proteins. The supernatant containing the polyamines is collected after centrifugation.

-

Derivatization: The polyamines in the supernatant are derivatized with a fluorescent reagent such as o-phthalaldehyde (OPA) in the presence of a thiol-containing compound to form stable, fluorescent adducts.

-

HPLC Separation: The derivatized polyamines are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like methanol or acetonitrile. The specific gradient profile should be optimized for the separation of the polyamines of interest.

-

Detection: The fluorescent derivatives are detected using a fluorescence detector with appropriate excitation and emission wavelengths.

-

Quantification: The concentration of each polyamine is determined by comparing the peak areas of the samples to those of known standards.

References

- 1. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. usbio.net [usbio.net]

- 5. img.abclonal.com [img.abclonal.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MDL 72527: A Potent Polyamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 72527, also known as N¹,N⁴-di(2,3-butadienyl)-1,4-butanediamine, is a potent and irreversible inhibitor of polyamine oxidases (PAOs), including spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (PAOX). By blocking the catabolism of polyamines, this compound has emerged as a critical tool in elucidating the physiological and pathological roles of polyamine metabolism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of polyamine biology and the development of novel therapeutics.

Introduction

Polyamines, such as spermine, spermidine, and putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation. The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport. The catabolic pathway, mediated by the flavin-dependent enzymes spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (PAOX), plays a crucial role in polyamine homeostasis. Dysregulation of this pathway has been implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.

This compound is a mechanism-based, irreversible inhibitor of both SMOX and PAOX.[1] Its ability to specifically target these enzymes has made it an invaluable pharmacological tool for investigating the consequences of polyamine catabolism inhibition. Research utilizing this compound has demonstrated its neuroprotective, anti-inflammatory, and anti-neoplastic potential in various preclinical models.

Mechanism of Action

This compound acts as a suicide substrate for SMOX and PAOX. The allenic groups in its structure are key to its inhibitory activity. The flavin adenine dinucleotide (FAD) cofactor within the active site of the polyamine oxidases attempts to oxidize the substrate, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby irreversibly inactivating it. This targeted inhibition prevents the breakdown of spermine and N¹-acetylated polyamines, leading to an accumulation of these substrates and a reduction in the production of their catabolic byproducts, such as hydrogen peroxide (H₂O₂), aminoaldehydes, and the highly reactive aldehyde, acrolein.[2]

Quantitative Inhibitory Data

The inhibitory potency of this compound against SMOX and PAOX has been determined in numerous studies. The following table summarizes key quantitative data, including IC₅₀ and Kᵢ values, from various sources. These values can vary depending on the enzyme source, substrate concentration, and assay conditions.

| Enzyme Target | Inhibitory Parameter | Value (µM) | Species/Source | Reference(s) |

| Spermine Oxidase (SMOX) | IC₅₀ | 6.1 | Not Specified | [3] |

| IC₅₀ | 88 | Not Specified | [2][4] | |

| IC₅₀ | 89-100 | Not Specified | [3][5] | |

| IC₅₀ | 90 | Not Specified | [4] | |

| IC₅₀ | 100 | Not Specified | [1][6] | |

| Kᵢ | 63 | Murine | [1][3][5][6] | |

| N¹-Acetylpolyamine Oxidase (PAOX) | IC₅₀ | 0.02 | Not Specified | [3] |

| Kᵢ | 20 | Murine | [1] | |

| Kᵢ | 21 | Not Specified | [1] |

Experimental Protocols

In Vitro Polyamine Oxidase Activity Assay (Chemiluminescent Method)

This protocol describes a common method for determining the inhibitory effect of this compound on SMOX activity by measuring the production of hydrogen peroxide.

Materials:

-

Purified SMOX enzyme

-

Spermine (substrate)

-

This compound

-

Horseradish peroxidase (HRP)

-

Luminol

-

Glycine buffer (pH 8.0)

-

96-well microplate

-

Luminometer

Procedure:

-

Prepare a master mix containing luminol and HRP in glycine buffer.

-

Add the purified SMOX enzyme to the wells of a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified time (e.g., 2 minutes at 37°C) to allow for inhibitor-enzyme interaction.[1][4]

-

Initiate the enzymatic reaction by adding spermine to each well.[1][4]

-

Immediately measure the chemiluminescence generated by the HRP-catalyzed oxidation of luminol by H₂O₂ using a luminometer. Integrate the signal over a defined period (e.g., 40 seconds).[1][4]

-

Calculate the percent inhibition by comparing the luminescence in the this compound-treated wells to the vehicle-treated control wells.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Experimental Workflow: Mouse Model of Ischemic Retinopathy

This workflow outlines a typical in vivo experiment to evaluate the therapeutic potential of this compound in a mouse model of oxygen-induced retinopathy (OIR).[7][8]

Experimental Design:

-

Animal Model: C57BL/6J mice.

-

Induction of OIR: Expose newborn mouse pups to a hyperoxic environment (e.g., 75% oxygen) from postnatal day 7 (P7) to P12 to induce vaso-obliteration. Return the pups to room air at P12, which leads to relative hypoxia and subsequent neovascularization.

-

Treatment: Administer this compound (e.g., 40 mg/kg, intraperitoneally) or vehicle (e.g., saline) daily from P12 to P16.[8]

-

Endpoint Analysis (P17):

-

Retinal Flat Mounts: Euthanize the mice, enucleate the eyes, and dissect the retinas. Stain the retinal vasculature with an appropriate marker (e.g., isolectin B4) to visualize and quantify the areas of vaso-obliteration and neovascularization.[8]

-

Western Blot Analysis: Pool retinal tissues to analyze the protein expression levels of key signaling molecules (e.g., phospho-p38, phospho-ERK1/2, phospho-STAT3) and markers of inflammation and angiogenesis (e.g., VEGF).[8]

-

Immunohistochemistry: Prepare retinal cross-sections to examine the localization of specific proteins and cell types.

-

Signaling Pathways Modulated by this compound

Inhibition of polyamine catabolism by this compound has been shown to modulate several key intracellular signaling pathways, primarily due to the reduction of oxidative stress and inflammation.

Polyamine Catabolism Pathway

The primary effect of this compound is the direct inhibition of SMOX and PAOX, leading to a disruption of the polyamine catabolic pathway.

p38/ERK1/2/STAT3 Signaling Pathway

This compound has been shown to downregulate the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase 1/2 (ERK1/2), and Signal Transducer and Activator of Transcription 3 (STAT3) in models of neuroinflammation and ischemic retinopathy.[8] The reduction in oxidative stress resulting from SMOX/PAOX inhibition is a likely upstream event leading to the modulation of these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]

- 3. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Inhibition of Spermine Oxidase by MDL 72527: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including spermine, spermidine, and putrescine, are ubiquitous polycations essential for cell growth, differentiation, and survival. The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Spermine oxidase (SMOX) is a key FAD-dependent enzyme in the polyamine catabolic pathway, catalyzing the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal. Dysregulation of SMOX activity has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.

MDL 72527, also known as N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine, is a potent, irreversible inhibitor of polyamine oxidases.[1] Its mechanism-based inactivation of these enzymes has made it a valuable tool for elucidating the physiological roles of polyamine catabolism. This technical guide provides an in-depth overview of the selectivity of this compound for spermine oxidase, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Inhibitory Potency and Selectivity of this compound

The efficacy and selectivity of this compound have been evaluated against spermine oxidase (SMOX) and other related flavin-dependent oxidases. The following table summarizes the key quantitative data on the inhibitory activity of this compound.

| Enzyme Target | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | % Inhibition @ 20 µM | Species | Reference |

| Spermine Oxidase (SMOX) | This compound | 6.1 | 63 | 90% | Not Specified | [1][2] |

| Spermine Oxidase (SMOX) | This compound | 89-100 | - | - | Not Specified | [2][3] |

| N¹-acetylpolyamine oxidase (APAO) | This compound | 0.02 | - | - | Not Specified | [1] |

| Monoamine Oxidase A (MAO-A) | This compound | - | - | Not Specified | Not Specified | [1] |

| Monoamine Oxidase B (MAO-B) | This compound | - | - | Not Specified | Not Specified | [1] |

| Lysine-Specific Demethylase 1 (LSD1) | This compound | - | - | Not Specified | Not Specified | [3] |

Note: Discrepancies in reported IC₅₀ values for SMOX may be attributed to variations in experimental conditions, such as enzyme and substrate concentrations, and assay methodologies.

Mechanism of Action and Signaling Pathway

This compound is a mechanism-based inactivator of spermine oxidase. It acts as a suicide substrate, where the enzyme's own catalytic activity converts this compound into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This prevents the oxidation of spermine, thereby disrupting the polyamine catabolic pathway.

Experimental Protocols

Spermine Oxidase (SMOX) Activity Assay (Chemiluminescence-based)

This protocol describes the determination of SMOX activity by measuring the production of hydrogen peroxide (H₂O₂) using a coupled reaction with horseradish peroxidase (HRP) and luminol.

Materials:

-

Purified SMOX enzyme or cell/tissue lysate

-

Spermine (substrate)

-

This compound (inhibitor)

-

Glycine buffer (0.083 M, pH 8.0)

-

Luminol solution

-

Horseradish peroxidase (HRP) solution

-

Pargyline (MAO inhibitor, for lysates)

-

Aminoguanidine (DAO inhibitor, for lysates)

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Prepare Reaction Mix: In each well of a 96-well plate, prepare the reaction mix containing:

-

Glycine buffer (to final volume)

-

Cell/tissue lysate or purified SMOX enzyme (e.g., 0.3 µg/mL)

-

Luminol

-

HRP

-

Pargyline and aminoguanidine (if using lysates)

-

-

Inhibitor Addition: Add this compound or vehicle control to the respective wells.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 2 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add spermine (e.g., 2 mM final concentration) to each well to start the reaction.

-

Measure Chemiluminescence: Immediately measure the chemiluminescence using a luminometer, integrating the signal over a defined period (e.g., 60 seconds).

-

Data Analysis: Calculate the percentage of inhibition by comparing the luminescence in the inhibitor-treated wells to the vehicle control wells. Determine the IC₅₀ value by plotting the percent inhibition against a range of inhibitor concentrations.

References

An In-depth Technical Guide to the Chemical Properties and Biological Activity of MDL 72527

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 72527, also known as N¹,N⁴-di-2,3-butadien-1-yl-1,4-butanediamine, is a potent and irreversible inhibitor of polyamine oxidases (PAOs), with notable selectivity for spermine oxidase (SMO) and N¹-acetylpolyamine oxidase (APAO). By targeting these key enzymes in the polyamine catabolic pathway, this compound modulates intracellular polyamine levels and reduces the production of cytotoxic byproducts such as hydrogen peroxide and acrolein. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and significant biological effects of this compound. It includes detailed experimental protocols and quantitative data to support its application in preclinical research, particularly in the fields of oncology, neurobiology, and inflammatory diseases.

Chemical Properties

This compound is a synthetic polyamine analogue characterized by its butadienyl functional groups, which are crucial for its mechanism-based inactivation of PAOs. The dihydrochloride salt is the commonly used form in experimental settings.

| Property | Value | Reference |

| Formal Name | N¹,N⁴-di-2,3-butadien-1-yl-1,4-butanediamine, dihydrochloride | [1] |

| CAS Number | 93565-01-6 | [1][2][3] |

| Molecular Formula | C₁₂H₂₀N₂ · 2HCl | [1][2][3] |

| Formula Weight | 265.2 g/mol | [1][2][3] |

| Appearance | White to brown crystalline solid/powder | [2] |

| SMILES | C=C=CCNCCCCNCC=C=C | [1] |

| InChI Key | IKSQCMLJDHRWOA-UHFFFAOYSA-N | [1] |

| Purity | ≥95% to ≥98% (HPLC) | [1][2] |

| Storage | Store at room temperature or +4°C | [2][4] |

| Stability | ≥ 4 years | [1] |

Solubility

| Solvent | Solubility | Reference |

| Water | 100 mM (100 mg/mL) | [4] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

| DMSO | 75 mM (0.33 mg/mL to 5 mg/mL, may require warming) | [1][2][4] |

| DMF | Slightly soluble | [1] |

Mechanism of Action

This compound is a mechanism-based, irreversible inhibitor of polyamine oxidases.[5] It primarily targets two flavin-dependent enzymes:

-

Spermine Oxidase (SMO) : Catalyzes the oxidation of spermine to spermidine, producing H₂O₂ and an aldehyde.[6]

-

N¹-acetylpolyamine Oxidase (APAO) : Catalyzes the oxidation of N¹-acetylspermine and N¹-acetylspermidine.[7]

The inhibitory activity of this compound is significantly more potent towards APAO compared to SMO.

| Enzyme | IC₅₀ | Reference |

| N¹-acetylpolyamine Oxidase (APAO) | 0.02 µM | [1] |

| Spermine Oxidase (SMO) | 6.1 µM | [1] |

By inhibiting these enzymes, this compound disrupts the polyamine catabolic pathway. This leads to a decrease in the intracellular pools of putrescine and spermidine, and an accumulation of N¹-acetylated polyamines.[8][9] A critical consequence of PAO inhibition is the reduction of hydrogen peroxide (H₂O₂) and reactive aldehyde production, which are byproducts of polyamine oxidation and contributors to oxidative stress.[2][10] this compound does not inhibit monoamine oxidase or D-amino acid oxidase.[1][4]

Signaling Pathways

The biological effects of this compound are linked to the modulation of several signaling pathways, primarily due to the reduction of oxidative stress and altered polyamine homeostasis.

Biological Effects and Therapeutic Potential

This compound has been investigated in a variety of preclinical models, demonstrating significant therapeutic potential.

-

Anticancer Activity : In transformed hematopoietic cells, this compound induces apoptosis, an effect linked to its lysosomotropic properties, causing the formation of large cytosolic vacuoles.[8][9][11] This suggests a potential application in cancer therapy, particularly for hematological malignancies.

-

Neuroprotection : this compound exhibits neuroprotective effects in models of ischemic stroke and neuroinflammation.[7][12] By inhibiting PAO, it reduces oxidative stress-induced neuronal damage. Studies in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown that this compound can ameliorate clinical symptoms, reduce retinal ganglion cell loss, and decrease optic nerve inflammation.[7]

-

Retinoprotection : In models of ischemic retinopathy, this compound reduces neovascularization, vascular permeability, and microglial activation.[13][14] This is achieved by down-regulating the P38/ERK1/2/STAT3 signaling pathways.[14]

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the effects of this compound.

In Vitro Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding : Plate cells (e.g., human melanoma M14 cells) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated wells as a control.

-

Incubation : Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation : Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

In Vivo Administration in an Oxygen-Induced Retinopathy (OIR) Mouse Model

This protocol details the induction of OIR and subsequent treatment with this compound to assess its effects on retinal neovascularization.

Methodology:

-

OIR Induction : On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam in a hyperoxia chamber with 75% oxygen for 5 days.

-

Return to Normoxia : On P12, return the mice to room air. This initiates the hypoxic phase, leading to retinal neovascularization that peaks around P17.

-

This compound Treatment : From P12 to P16, administer this compound daily via intraperitoneal (i.p.) injection at a dose of 40 mg/kg. The vehicle control group receives injections of 0.9% saline.[1]

-

Tissue Collection : At P17, euthanize the mice and collect the eyes for analysis.

-

Analysis : Process the retinas for flat-mount analysis using fluorescein-dextran perfusion to visualize the vasculature or for western blotting to analyze signaling pathways.

Western Blot Analysis of ERK and STAT3 Signaling

This protocol is for determining the effect of this compound on the phosphorylation status of ERK and STAT3 in retinal tissue from the OIR model.

Methodology:

-

Protein Extraction : Homogenize retinal tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-STAT3, and total STAT3.

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification : Densitometry analysis is performed to quantify the levels of phosphorylated proteins relative to the total protein levels.

HPLC Analysis of Intracellular Polyamines

This protocol allows for the quantification of putrescine, spermidine, and spermine in cells treated with this compound.

Methodology:

-

Cell Lysis : Treat cells with this compound as required. Harvest the cells, wash with PBS, and lyse them by adding a known volume of perchloric acid (PCA) to a final concentration of 0.2-0.4 M.

-

Derivatization :

-

To 100 µL of the PCA supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.

-

Vortex and incubate for 20 minutes at room temperature.

-

Stop the reaction by adding 500 µL of saturated NaCl solution.

-

-

Extraction : Extract the benzoylated polyamines with 500 µL of chloroform. Centrifuge and collect the chloroform phase.

-

Sample Preparation : Evaporate the chloroform to dryness and redissolve the residue in 100 µL of the initial mobile phase (e.g., methanol:water).

-

HPLC Analysis :

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of methanol and water.

-

Detect the benzoylated polyamines by UV absorbance at 254 nm.

-

Quantify the polyamines by comparing their peak areas to those of known standards.

-

Conclusion

This compound is a valuable research tool for investigating the roles of polyamine metabolism in health and disease. Its well-characterized chemical properties and specific mechanism of action make it a reliable inhibitor for in vitro and in vivo studies. The demonstrated efficacy of this compound in preclinical models of cancer, neurodegeneration, and ischemic retinopathy highlights its potential as a lead compound for the development of novel therapeutics. The protocols provided in this guide offer a foundation for researchers to explore the multifaceted biological activities of this potent polyamine oxidase inhibitor.

References

- 1. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with this compound Ameliorated Clinical Symptoms, Retinal Ganglion Cell Loss, Optic Nerve Inflammation, and Improved Visual Acuity in an Experimental Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physiology.elte.hu [physiology.elte.hu]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Discovery and Development of MDL 72527

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent, irreversible inhibitor of polyamine oxidase (PAO). Initially developed by Aventis SA, this small molecule has been a critical tool in elucidating the roles of polyamine catabolism in cellular processes. Its mechanism of action extends beyond simple enzyme inhibition, demonstrating pro-apoptotic effects in cancer cells through a unique lysosomotropic mechanism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Introduction: The Role of Polyamines and the Discovery of this compound

Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for cell growth, differentiation, and survival. The intracellular concentration of these molecules is tightly regulated through a balance of biosynthesis, catabolism, and transport. The polyamine catabolic pathway plays a crucial role in this homeostasis. An essential component of this pathway is polyamine oxidase (PAO), a flavin-dependent enzyme responsible for the back-conversion of acetylated polyamines.

This compound was developed as a specific, enzyme-activated irreversible inhibitor of PAO, providing researchers with a powerful tool to probe the physiological functions of this enzyme.[1] Its development has led to significant insights into the role of polyamine catabolism in various pathological conditions, including cancer and neurological diseases.

Physicochemical Properties and Synthesis

This compound is a small molecule with the following properties:

| Property | Value |

| Chemical Name | N,N'-bis(2,3-butadienyl)-1,4-butanediamine |

| Synonyms | MDL-72527DA, CPC-200 |

| Molecular Formula | C₁₂H₂₀N₂ |

| Molecular Weight | 192.30 g/mol |

| CAS Number | 93565-01-6 (dihydrochloride) |

| Form | White to brown powder |

| Solubility | Soluble in water (15 mg/mL)[2] |

Synthesis Overview: The synthesis of N,N'-bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride involves the alkylation of 1,4-butanediamine with a butadienyl-containing electrophile, followed by conversion to the dihydrochloride salt. A general method involves the reaction of 1,4-diaminobutane with a suitable leaving group-containing butadienyl precursor.[3][4]

Mechanism of Action

Inhibition of Polyamine Oxidase (PAO)

This compound is a potent, irreversible inhibitor of two key enzymes in the polyamine catabolic pathway: spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (PAOX).[5][6] By inhibiting these enzymes, this compound blocks the oxidative deamination of spermine and N¹-acetylated polyamines. This leads to an accumulation of N¹-acetylspermidine and a reduction in putrescine and spermidine levels.[7] The inhibition of PAO also prevents the production of potentially toxic byproducts, such as hydrogen peroxide (H₂O₂) and acrolein.[2]

Lysosomotropic Effect and Apoptosis Induction

Beyond its role as a PAO inhibitor, this compound induces apoptosis in transformed hematopoietic cells through a lysosomotropic mechanism.[7] The molecule, being a weak base, is protonated and trapped within the acidic environment of lysosomes. This accumulation leads to lysosomal membrane permeabilization (LMP) and the formation of large cytosolic vacuoles.[7][8] The rupture of lysosomes releases cathepsins and other hydrolases into the cytosol, initiating a cascade of events that lead to apoptosis.[7][9] This effect is particularly pronounced in malignant cells, which appear to accumulate higher concentrations of this compound.[7]

Quantitative Data

The inhibitory potency of this compound against its primary targets has been determined in various studies.

| Enzyme Target | Parameter | Value | Reference |

| Spermine Oxidase (SMOX) | IC₅₀ | 6.1 µM | [5] |

| IC₅₀ | 89-100 µM | [6] | |

| Kᵢ | 63 µM | [6] | |

| N¹-acetylpolyamine oxidase (PAOX) | IC₅₀ | 0.02 µM | [5] |

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions and the source of the enzyme.

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways, primarily related to apoptosis and cellular stress responses.

The Polyamine Catabolic Pathway

The primary effect of this compound is the disruption of the polyamine catabolic pathway.

Lysosomotropic Action and Apoptosis Induction

The accumulation of this compound in lysosomes leads to their rupture and the release of cathepsins, which in turn can cleave and inactivate anti-apoptotic Bcl-2 family proteins, promoting apoptosis.

Modulation of P38/ERK1/2/STAT3 Signaling

This compound has been shown to downregulate the phosphorylation of P38 MAPK, ERK1/2, and STAT3 in models of ischemic retinopathy, suggesting a role in modulating cellular stress and inflammatory responses.[2][10]

Experimental Protocols

Polyamine Oxidase (PAO) Inhibition Assay (Chemiluminescent Method)

This protocol is based on the principle that the oxidation of polyamines by PAO produces hydrogen peroxide (H₂O₂), which can be measured using a horseradish peroxidase (HRP)-luminol system.[11]

Materials:

-

Cell lysates or purified PAO enzyme

-

Glycine buffer (0.083 M, pH 8.0)

-

Horseradish peroxidase (HRP)

-

Luminol

-

Pargyline (monoamine oxidase inhibitor)

-

Aminoguanidine (diamine oxidase inhibitor)

-

Spermine (for SMOX assay) or N¹-acetylspermine (for PAOX assay) as substrate

-

This compound (as inhibitor)

-

Luminometer

Procedure:

-

Prepare a reaction master mix containing glycine buffer, HRP, luminol, pargyline, and aminoguanidine.

-

Add cell lysate or purified enzyme to a luminometer cuvette containing the master mix.

-

To determine inhibitory activity, pre-incubate the enzyme with various concentrations of this compound for a set time (e.g., 2 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (spermine or N¹-acetylspermine).

-

Immediately measure the chemiluminescence over a defined period (e.g., 40 seconds integration after a 10-second delay).

-

A standard curve using known concentrations of H₂O₂ is used to quantify the amount produced.

-

Calculate the percent inhibition by comparing the activity in the presence of this compound to a vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (containing CaCl₂)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Add propidium iodide to the cell suspension immediately before analysis.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Preclinical Development and Therapeutic Potential

This compound has primarily been used as a preclinical research tool. Its development status is listed as preclinical.[14] It has shown therapeutic potential in various models:

-

Cancer: By inducing apoptosis in transformed cells, this compound has been investigated as a potential anticancer agent, particularly in combination with other drugs that target polyamine metabolism.[1]

-

Neuroprotection: this compound has demonstrated neuroprotective effects in models of ischemic brain injury and diabetic retinopathy by reducing oxidative stress and inflammation.[2][3]

No clinical trials for this compound have been reported to date.

Conclusion

This compound is a seminal molecule in the study of polyamine metabolism. Its dual action as a potent PAO inhibitor and an inducer of lysosome-mediated apoptosis makes it a unique compound with significant therapeutic potential. The detailed understanding of its mechanism of action and the signaling pathways it modulates, as outlined in this guide, provides a solid foundation for future research and the development of novel therapeutic strategies targeting polyamine catabolism in cancer and neurodegenerative diseases. Further preclinical studies are warranted to fully explore the pharmacokinetic and toxicological profile of this compound to pave the way for potential clinical applications.

References

- 1. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N'-bis(buta-2,3-dienyl)butane-1,4-diamine;dihydrochloride | 93565-01-6 | Benchchem [benchchem.com]

- 4. N,N'-Bis(2,3-butadienyl)-1,4-butanediamine [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. Intrinsically Connected: Therapeutically Targeting the Cathepsin Proteases and the Bcl-2 Family of Protein Substrates as Co-regulators of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of apoptosis-associated lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lysosomotropic Effects of MDL 72527

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 72527, initially developed as a specific, enzyme-activated irreversible inhibitor of polyamine oxidase (PAO), has demonstrated potent cytotoxic effects against various cancer cell lines through a mechanism largely independent of its PAO inhibitory function. This guide delves into the core of its alternative mechanism of action: its lysosomotropic properties. As a weak base, this compound preferentially accumulates within the acidic environment of lysosomes. This sequestration leads to a cascade of events, including lysosomal swelling, membrane permeabilization, and the release of catastrophic enzymes into the cytosol, ultimately culminating in a unique, caspase-independent form of apoptosis-like cell death. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the lysosomotropic effects of this compound, offering valuable insights for researchers in oncology and drug development.

Core Mechanism: Lysosomotropism and Its Consequences

This compound, chemically known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, functions as a weak base. This property is central to its lysosomotropic effects. The acidic interior of lysosomes (pH 4.5-5.0) leads to the protonation of this compound, effectively trapping it within the organelle. This accumulation of this compound within lysosomes is a key initiating event in its cytotoxic action.[1]

The primary consequences of this compound accumulation in lysosomes include:

-

Lysosomal Vacuolation and Swelling: The high concentration of trapped this compound induces the rapid formation of large, swollen vacuoles derived from lysosomes.[1][2] This morphological change is a hallmark of this compound's lysosomotropic action and can be observed within hours of treatment.[1]

-

Lysosomal Membrane Permeabilization (LMP): The continued swelling and potential direct effects of the compound on the lysosomal membrane lead to a loss of its integrity.[3] This is evidenced by the release of lysosomal contents, such as acridine orange, into the cytoplasm.[3]

-

Induction of Apoptosis-Like Cell Death: The release of lysosomal proteases, such as cathepsins, into the cytosol triggers a cascade of events leading to cell death. Notably, this cell death pathway appears to be caspase-independent, as it cannot be blocked by the universal caspase inhibitor zVAD-fmk.[1] Furthermore, while the anti-apoptotic protein Bcl-XL is downregulated, its overexpression fails to prevent cell death, suggesting a unique cell death mechanism that bypasses traditional apoptotic pathways.[1][4]

-

Mitochondrial Alterations: The lysosomal dysfunction induced by this compound is also associated with subsequent mitochondrial damage, including alterations in mitochondrial membrane potential.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the lysosomotropic effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | IC50 Value | Exposure Time | Reference |

| 32D.3 (murine myeloid progenitors) | ~150 µM (induces significant cell death) | 24-48 hours | [1] |

| SW620 (human colon carcinoma) | More sensitive than SW480 | > 24 hours | [5] |

| SW480 (human colon carcinoma) | Less sensitive than SW620 | > 24 hours | [5] |

| SH-SY5Y (human neuroblastoma) | Ki = 63 µM, IC50 = 89–100 µM | Not specified | [6] |

Table 2: Experimental Concentrations of this compound

| Cell Line/Model | Concentration | Observed Effect | Reference |

| 32D.3 cells | 150 µM | >75% inhibition of PAO activity within 12h, induction of apoptosis and vacuolation | [1] |

| 32D.3 cells | 150 µM | Down-regulation of Bcl-XL and activation of caspase-3 | [1] |

| Leukemia cells | Not specified | Sensitization to deleterious effects with DFMO pretreatment | [1] |

| M14 melanoma cells | 100 µM and 300 µM | Sensitization to BSAO/spermine-induced toxicity | [7] |

| Keratinocytes | 25 µmol/L | Prevention of H2O2 generation | [8] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by the lysosomotropic action of this compound.

Caption: Proposed signaling pathway of this compound-induced cell death.

Experimental Workflow for Assessing Lysosomotropic Effects

This diagram outlines a typical experimental workflow to investigate the lysosomotropic properties of this compound.

Caption: Experimental workflow for studying this compound's lysosomotropic effects.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Malignant hematopoietic cell lines (e.g., 32D.3, L1210, Molt3, HL-60, U-937) or other cancer cell lines of interest (e.g., SW480, SW620, M14).[1][5][7]

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 50 µM β-mercaptoethanol, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1] For specific cell lines like 32D.3, supplements such as IL-3 may be required.[1]

-

This compound Treatment: A stock solution of this compound is prepared (e.g., in water or PBS). Logarithmically growing cells are treated with the desired final concentrations of this compound (e.g., 50-300 µM) for various time points (e.g., 4, 12, 24, 48 hours).[1][5][7]

Cell Viability Assay (Trypan Blue Exclusion)

-

Harvest cells after this compound treatment.

-

Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or culture medium.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer with the stained cell suspension.

-

Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculate the percentage of viable cells.[1]

Visualization of Lysosomal Vacuolation (Transmission Electron Microscopy)

-

Harvest cells after treatment with this compound (e.g., for 14 hours).[1]

-

Fix the cells in a suitable fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).

-

Post-fix the cells in osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Embed the cells in an epoxy resin.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope to observe the ultrastructure of the lysosomally derived vacuoles.[1]

Assessment of Lysosomal Membrane Permeabilization (Acridine Orange Staining)

Acridine orange (AO) is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it fluoresces bright red. Upon LMP, AO leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, fluorescing green.

-

Culture cells in a suitable format for fluorescence microscopy (e.g., on coverslips or in glass-bottom dishes).

-

Treat cells with this compound for the desired time.

-

Incubate the cells with a low concentration of Acridine Orange (e.g., 1-5 µg/mL) in serum-free medium for 15-30 minutes at 37°C.[3]

-

Wash the cells with PBS to remove excess dye.

-

Observe the cells under a fluorescence microscope using appropriate filter sets for red (lysosomes) and green (cytoplasm/nucleus) fluorescence.

-

A decrease in red fluorescence and an increase in green fluorescence in the cytoplasm indicate LMP.[3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Harvest cells after this compound treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[1]

-

Conclusion and Future Directions

The lysosomotropic properties of this compound represent a compelling mechanism for inducing cancer cell death, particularly in transformed hematopoietic cells. Its ability to bypass classical apoptosis pathways and sensitize multidrug-resistant cells makes it an intriguing candidate for further investigation in cancer therapy.[3][9] Future research should focus on elucidating the precise molecular players involved in the downstream signaling of LMP induced by this compound. Furthermore, exploring combination therapies, such as with the ornithine decarboxylase inhibitor DFMO, which enhances this compound accumulation, could unlock synergistic therapeutic strategies.[1] A deeper understanding of the structural features that govern the lysosomotropic behavior of polyamine analogues could also pave the way for the design of novel, more potent, and selective lysosome-disrupting anticancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound and spermine oxidation products induce a lysosomotropic effect and mitochondrial alterations in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of spermine oxidation products to multidrug resistant melanoma M14 ADR2 cells: sensitization by the this compound lysosomotropic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of the polyamine oxidase inactivator this compound to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Irreversible Inhibition of Polyamine Catabolism by MDL 72527

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent, mechanism-based irreversible inhibitor of polyamine oxidase (PAO) enzymes, specifically targeting spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (APAO).[1] Its unique mode of action, involving enzymatic activation to a reactive species that covalently modifies the enzyme, has made it an invaluable tool in the study of polyamine metabolism and a compound of interest in various therapeutic areas, including oncology and neuroprotection. This guide provides a comprehensive overview of the core principles of this compound's irreversible inhibition, detailing its mechanism of action, inhibitory kinetics, and the downstream cellular consequences. Furthermore, it offers detailed experimental protocols for the assessment of its activity and effects, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound and its Targets

Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The catabolic pathway, mediated by PAO enzymes, plays a critical role in polyamine homeostasis.[2]

This compound was designed as a selective, enzyme-activated irreversible inhibitor of FAD-dependent PAO.[1] It exhibits potent inhibitory activity against both SMOX and APAO, the key enzymes responsible for the oxidative deamination of spermine and N¹-acetylated polyamines, respectively.[2] By irreversibly inactivating these enzymes, this compound disrupts polyamine catabolism, leading to a variety of cellular effects.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | N¹,N⁴-Di-2,3-butadien-1-yl-1,4-butanediamine dihydrochloride |

| CAS Number | 93565-01-6 |

| Molecular Formula | C₁₂H₂₀N₂ · 2HCl |

| Molecular Weight | 265.22 g/mol |

| Appearance | White to brown powder |

| Solubility | H₂O: 15 mg/mL |

Mechanism of Irreversible Inhibition

This compound is a classic example of a "suicide inhibitor" or mechanism-based inactivator.[1] This means the compound itself is relatively unreactive until it is processed by its target enzyme. The catalytic action of PAO on this compound transforms it into a highly reactive intermediate that then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to its irreversible inactivation.

The proposed mechanism involves the allenic groups of this compound. The flavin adenine dinucleotide (FAD) cofactor within the PAO active site is believed to oxidize one of the terminal carbons of the butadienyl group. This oxidation generates a reactive electrophilic species, which is then susceptible to nucleophilic attack by an amino acid residue within the enzyme's active site, forming a stable covalent adduct.

Quantitative Analysis of Inhibitory Activity

Due to its irreversible nature, the potency of this compound is more accurately described by the kinetic constants kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation rate), rather than a simple IC₅₀ value. However, IC₅₀ values are commonly reported and provide a useful measure of inhibitory concentration under specific experimental conditions.

| Enzyme Target | IC₅₀ (µM) | Reference |

| Spermine Oxidase (SMOX) | 6.1 | [3] |

| N¹-acetylpolyamine Oxidase (APAO) | 0.02 | [3] |

Cellular Consequences of this compound Inhibition

The inhibition of polyamine catabolism by this compound triggers a cascade of downstream cellular events.

Apoptosis and Lysosomotropic Effects

This compound has been shown to induce apoptosis in various cancer cell lines.[2] This pro-apoptotic activity is linked to its lysosomotropic properties, where the molecule accumulates in lysosomes, leading to lysosomal membrane permeabilization (LMP) and the release of catastrophic enzymes into the cytoplasm.[2]

Modulation of Signaling Pathways

This compound treatment has been observed to impact intracellular signaling cascades. Notably, it has been shown to downregulate the P38/ERK1/2/STAT3 signaling pathway, which is implicated in cell proliferation, survival, and inflammation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and effects of this compound.

Polyamine Oxidase Activity Assay (Chemiluminescence-based)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the PAO-catalyzed reaction.

Materials:

-

Assay Buffer: 0.083 M Glycine buffer, pH 8.0

-

Substrate: Spermine solution

-

Horseradish Peroxidase (HRP)

-

Luminol

-

This compound stock solution

-

Cell or tissue lysate

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer and quantify the protein concentration.

-

Reagent Preparation: Prepare a reaction mix containing assay buffer, HRP, and luminol.

-

Inhibitor Incubation: In a 96-well plate, add the cell lysate and varying concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.

-

Reaction Initiation: Add the spermine substrate to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the chemiluminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Determination of kinact and KI

A time-dependent inhibition assay is required to determine the kinetic parameters of irreversible inhibition.

Procedure:

-

Incubate the enzyme (purified or in lysate) with various concentrations of this compound for different time intervals.

-

At each time point, take an aliquot and dilute it significantly into the assay mixture containing the substrate to stop further inactivation and measure the residual enzyme activity.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order rate constant of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the Km of the plot).

Western Blot Analysis of Signaling Pathways

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with this compound at various concentrations and for different time points.

-

Lysate Preparation: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Assessment of Lysosomal Membrane Permeabilization (Acridine Orange Staining)

Materials:

-

Cell culture reagents

-

This compound

-

Acridine Orange (AO) staining solution (1 µg/mL)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Add Acridine Orange solution to the cells and incubate for 15-30 minutes at 37°C.

-

Imaging/Analysis:

-

Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces bright red. Upon LMP, AO leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, fluorescing green.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the shift from red to green fluorescence, indicative of LMP.

-

Conclusion

This compound stands as a powerful research tool for dissecting the roles of polyamine catabolism in cellular physiology and pathology. Its irreversible, mechanism-based inhibition of SMOX and APAO provides a specific and potent means to manipulate polyamine homeostasis. A thorough understanding of its inhibitory kinetics, cellular consequences, and the appropriate experimental methodologies to study its effects is crucial for its effective application in research and for exploring its therapeutic potential. This guide provides a foundational framework for professionals in the field to design, execute, and interpret experiments involving this important inhibitor.

References

The In-Depth Effect of MDL 72527 on Polyamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 72527, a selective, enzyme-activated, irreversible inhibitor of polyamine oxidase (PAO), has garnered significant attention in the scientific community for its profound effects on polyamine metabolism. By targeting the catabolic pathway of polyamines, this compound offers a potent tool for investigating the physiological roles of these ubiquitous polycations and presents a promising avenue for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core effects of this compound on polyamine metabolism, featuring quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Introduction: The Role of Polyamines and Their Catabolism

Polyamines, such as putrescine, spermidine, and spermine, are essential for a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The intracellular concentrations of these molecules are tightly regulated through a delicate balance of biosynthesis, catabolism, and transport. The catabolic pathway plays a crucial role in this homeostasis, converting higher polyamines back to their precursors. This process is primarily mediated by two key enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). SSAT acetylates spermine and spermidine, which are then recognized as substrates by PAO. PAO, a flavin-dependent enzyme, exists in two main isoforms: spermine oxidase (SMOX), which primarily oxidizes spermine, and N1-acetylpolyamine oxidase (APAO), which oxidizes N1-acetylspermidine and N1-acetylspermine.

This compound: Mechanism of Action

This compound, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, acts as a potent irreversible inhibitor of both SMOX and APAO.[1] Its inhibitory action leads to a significant disruption of the polyamine catabolic pathway. By blocking PAO, this compound prevents the breakdown of acetylated polyamines, leading to a characteristic shift in the intracellular polyamine pool.

The primary consequences of PAO inhibition by this compound are:

-

A decrease in the levels of putrescine and spermidine. [2]

-

An accumulation of N1-acetylated polyamines, particularly N1-acetylspermidine and N1-acetylspermine. [2][3]

This alteration in polyamine homeostasis has profound downstream effects on cellular function, including the induction of apoptosis in transformed cells and the modulation of key signaling pathways.

Quantitative Effects of this compound on Intracellular Polyamine Levels

The inhibitory effect of this compound on PAO results in quantifiable changes in the intracellular concentrations of various polyamines. These changes are dependent on the cell type, the concentration of this compound used, and the duration of treatment.

Effect of this compound on Polyamine Levels in Tumor Tissues